(+)-cis-2-Benzamidocyclohexanecarboxylic acid, also known as (1S,2R)-(+)-2-benzamido-cyclohexanecarboxylic acid, is a chiral compound with the molecular formula and a molar mass of approximately 247.29 g/mol. This compound features a cyclohexane ring substituted with both a benzamide and a carboxylic acid functional group, which contributes to its unique chemical properties and biological activities. The compound is characterized by its melting point range of 205-209 °C and is typically stored under controlled conditions to maintain its stability .
(+) -cis-2-BAC is a chiral molecule, meaning it has a non-superimposable mirror image. Scientists can study its chemical properties and reactivity to gain a better understanding of chiral molecules in general. This research can contribute to the development of new drugs or materials with specific properties.PubChem, (+)-cis-2-Benzamidocyclohexanecarboxylic acid: )
(+) -cis-2-BAC can be used as a building block or starting material for the synthesis of more complex molecules with potential medicinal applications. Researchers can modify the structure of (+)-cis-2-BAC to create new compounds and study their biological properties.ScienceDirect, Chirality and Bioactivity:
Research indicates that (+)-cis-2-benzamidocyclohexanecarboxylic acid exhibits significant biological activity. It has been studied for its potential therapeutic effects, particularly in the context of drug development. The compound's ability to interact with various biological targets makes it a candidate for further investigation in pharmacology and medicinal chemistry .
The synthesis of (+)-cis-2-benzamidocyclohexanecarboxylic acid can be accomplished through several methods:
(+)-cis-2-benzamidocyclohexanecarboxylic acid has diverse applications across various fields:
Studies on (+)-cis-2-benzamidocyclohexanecarboxylic acid have focused on its interactions with enzymes and receptors. These investigations aim to elucidate the mechanisms through which the compound exerts its biological effects. Understanding these interactions is crucial for developing new therapeutic agents and optimizing existing ones .
Several compounds share structural similarities with (+)-cis-2-benzamidocyclohexanecarboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclohexanecarboxylic acid | Simple carboxylic acid structure without amide group | Lacks the benzamide functionality |
| Benzilic acid | Contains a hydroxyl group instead of an amide | Different reactivity due to the presence of hydroxyl |
| 2-Benzamidocyclohexanecarboxylic acid | Similar backbone but with variations in functional groups | Different stereochemistry affecting activity |
The uniqueness of (+)-cis-2-benzamidocyclohexanecarboxylic acid lies in its specific arrangement of functional groups, particularly its chiral centers that influence both its chemical reactivity and biological activity. This distinct configuration allows it to participate in a wide range of